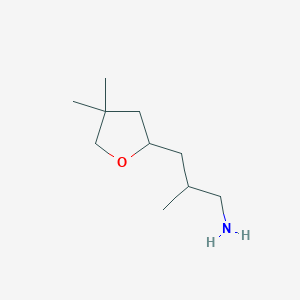

![molecular formula C11H11NO B2375563 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine CAS No. 43213-61-2](/img/structure/B2375563.png)

1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine: is a heterocyclic compound that features a fused benzofuran and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of benzofuro[3,2-c]pyridine derivatives allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

This compound acts as an inhibitor of HDAC . By inhibiting the action of HDAC, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This affects the transcriptional activity of certain genes, leading to changes in cell function .

Biochemical Pathways

The inhibition of HDAC by this compound affects several biochemical pathways. Most notably, it leads to the upregulation of the acetylation of histone H3 and α-tubulin . This can affect various downstream processes, including gene expression and cell division .

Pharmacokinetics

This suggests that it is well-absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner, contributing to its bioavailability and therapeutic efficacy .

Result of Action

The action of this compound leads to significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It has been found to cause apoptosis and autophagy in HCC models , which are forms of programmed cell death. This suggests that the compound could have potential use in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Method: One common method involves the condensation of O-phenylhydroxylamine with piperidin-4-one or 3-methylpiperidin-4-one.

Cyclization Method: Another approach involves the cyclization of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate in dimethylformamide (DMF) solution at 60°C.

Industrial Production Methods: Industrial production methods for benzofuro[3,2-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

Reduction: Zinc and acetic acid.

Substitution: Benzoyl chloride and potassium cyanide.

Major Products:

Oxidation: Benzofuro[3,2-c]pyridine-2-oxide.

Reduction: Reduced benzofuro[3,2-c]pyridine derivatives.

Substitution: Benzofuro[3,2-c]pyridine-1-carbonitrile.

Scientific Research Applications

Chemistry: Benzofuro[3,2-c]pyridine derivatives are used as ligands in coordination chemistry to form metal complexes with unique properties .

Biology: These compounds have shown potential as endothelin receptor antagonists and protein kinase inhibitors, making them valuable in biological research .

Medicine: Benzofuro[3,2-c]pyridine derivatives are investigated for their anti-inflammatory and antimicrobial activities . They are also studied for their potential use in treating cardiovascular diseases and erectile dysfunction .

Industry: In the industrial sector, benzofuro[3,2-c]pyridine derivatives are used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals .

Comparison with Similar Compounds

Benzofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.

Furo[3,2-c]pyridine: A related compound used in the synthesis of antihypertensive drugs.

Uniqueness: 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine stands out due to its unique combination of a benzofuran and pyridine ring, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name |

1,2,3,4-tetrahydro-[1]benzofuro[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOWMVYFFWEWQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1OC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43213-61-2 |

Source

|

| Record name | 1,2,3,4-tetrahydro-benzofuro[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A2: As the name suggests, this compound consists of a benzofuran ring fused with a tetrahydropyridine ring. This particular fusion pattern, along with the possibility for various substitutions at the 2-position, contributes to the diverse chemical space accessible within this family of compounds [, ]. The stereochemistry of the protonated forms of these molecules has also been a subject of study [, ].

Q2: How is this compound synthesized?

A3: Several synthetic routes have been explored for the synthesis of this compound and its derivatives. One approach involves the ring closure of O-aryl ethers of ketoximes []. Another method utilizes a novel synthesis route for benzofuro[3,2-c]pyridines []. These different synthetic strategies provide researchers with flexibility in designing and accessing a variety of analogs for further study.

Q3: What are the challenges associated with studying the Structure-Activity Relationship (SAR) of this compound?

A4: While research suggests potential central α2-antagonistic activity for some derivatives, understanding the precise impact of structural modifications on activity, potency, and selectivity remains a key challenge [, ]. Exploring the SAR requires the synthesis and biological evaluation of a diverse library of analogs, which can be a complex and time-consuming process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375488.png)

![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)